molecular formula C10H18O2 B1606298 1,5-Dimethylhex-5-enyl acetate CAS No. 38228-51-2

1,5-Dimethylhex-5-enyl acetate

Cat. No.: B1606298
CAS No.: 38228-51-2
M. Wt: 170.25 g/mol
InChI Key: BJZUDLDYGABDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethylhex-5-enyl acetate (CAS 38228-51-2) is an organic ester with the molecular formula C 10 H 18 O 2 and a molecular weight of approximately 170.25 g/mol . This compound is characterized by a density of about 0.885 g/cm³ and a boiling point of 217.3°C at 760 mmHg . Its structure, which can be represented by the canonical SMILES string CC(CCCC(=C)C)OC(=O)C, features both an acetate group and an unsaturated double bond, making it a versatile intermediate in organic synthesis . This compound is primarily valued in research for its applications in the development and study of fragrances. As a terpenoid-like ester, it is of significant interest in the field of flavor and fragrance chemistry . Researchers utilize it to investigate structure-odor relationships, synthetic pathways, and the stability of aroma compounds . Its mechanism of action in sensory applications involves interaction with olfactory receptors, and its structural features are common among bioactive constituents found in natural sources like turmeric, which are known to possess a wide range of bioactivities . This compound is supplied for research use only (RUO) and is strictly intended for laboratory investigations, not for personal, cosmetic, or drug use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38228-51-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

6-methylhept-6-en-2-yl acetate

InChI

InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h9H,1,5-7H2,2-4H3

InChI Key

BJZUDLDYGABDLT-UHFFFAOYSA-N

SMILES

CC(CCCC(=C)C)OC(=O)C

Canonical SMILES

CC(CCCC(=C)C)OC(=O)C

Other CAS No.

38228-51-2

Origin of Product

United States

Synthetic Methodologies for 1,5 Dimethylhex 5 Enyl Acetate and Analogues

Total Synthesis Approaches of the 1,5-Dimethylhex-5-enyl Moiety and its Derivatives

The construction of the 1,5-dimethylhex-5-enyl core and its subsequent conversion to the acetate (B1210297) ester can be achieved through several synthetic routes. These pathways often focus on creating the key carbon-carbon bonds and introducing the necessary functional groups in a controlled manner.

Stereoselective and Enantioselective Pathways to Related Bisabolane (B3257923) and Hexenyl Structures

The synthesis of chiral bisabolane sesquiterpenes and related hexenyl structures frequently employs stereoselective and enantioselective methods to control the three-dimensional arrangement of atoms.

One common strategy involves the use of chiral building blocks derived from natural sources. For instance, fermenting baker's yeast can convert allylic alcohols into enantiomerically pure (S)-(+)-3-(p-tolyl)butan-1-ol, which serves as a versatile starting material for the synthesis of various bisabolane sesquiterpenes. rsc.org Similarly, unsaturated aldehydes can be microbially saturated with high enantioselectivity to produce chiral alcohols that are key intermediates in the synthesis of compounds like (S)-(+)-curcuphenol and (S)-(+)-xanthorrhizol. rsc.org

Lipase-mediated resolution is another powerful tool. Racemic mixtures of intermediates, such as substituted 2-aryl-propanols or 5-acetoxy-4-aryl-(2E)-pentenoate derivatives, can be separated into their respective enantiomers through enzymatic hydrolysis. cnr.it This approach has been successfully applied to the synthesis of bioactive sesquiterpenes like (+)-curcuphenol and (+)-curcudiol. cnr.it

Asymmetric catalysis provides a direct route to chiral structures. Cobalt-mediated asymmetric catalysis, for example, has been utilized in the total synthesis of various terpenoids. frontiersin.orgfrontiersin.org These catalytic systems can control the stereochemistry of key bond-forming reactions. Additionally, catalytic asymmetric intramolecular [4+1] cycloadditions have been developed to construct complex bicyclic frameworks found in some terpene alkaloids. acs.orgchemrxiv.org

Strategic Retrosynthetic Analysis for the Acetate Ester

Retrosynthetic analysis of 1,5-dimethylhex-5-enyl acetate reveals a straightforward disconnection at the ester linkage, leading back to 1,5-dimethylhex-5-en-1-ol and an acetylating agent like acetic anhydride (B1165640). The synthesis of the alcohol precursor is the more complex challenge.

A common retrosynthetic approach for the 1,5-dimethylhex-5-enyl moiety involves a C7 + C8 strategy. researchgate.net This might entail the coupling of a seven-carbon fragment with an eight-carbon fragment. For example, a key disconnection can be made between the C2 and C3 positions of the heptene (B3026448) chain, suggesting a Grignard-type reaction between a suitable organometallic reagent and a carbonyl compound.

For aromatic bisabolane derivatives, a key disconnection often involves a cross-coupling reaction to form the bond between the aromatic ring and the hexenyl side chain. acs.orgresearchgate.net This leads to precursors such as an organozinc reagent derived from the hexenyl portion and a halogenated aromatic compound.

The synthesis of the acetate ester itself is typically a direct conversion from the corresponding terpene alcohol. This is commonly achieved by reaction with acetic anhydride in the presence of a catalyst. google.com While common catalysts like p-toluenesulfonic acid or sodium acetate can be used, other more specialized catalysts have also been reported. google.com Enzymatic methods, such as lipase-catalyzed esterification in supercritical carbon dioxide, have also been developed for the synthesis of terpene acetates like terpinyl acetate. nih.gov

Key Reaction Transformations and Catalysis in Synthetic Routes

The synthesis of the 1,5-dimethylhex-5-enyl moiety and its derivatives relies on a variety of key chemical reactions and catalytic processes.

Carbon-Carbon Bond Formation:

Grignard Reactions: The addition of Grignard reagents to carbonyl compounds is a fundamental method for constructing the carbon skeleton of terpenes. numberanalytics.comnumberanalytics.com For example, the synthesis of secondary and tertiary terpene alcohols can be achieved by reacting aldehydes and ketones with allyl magnesium chloride. researchgate.netchristuniversity.in

Wittig Reaction: The Wittig reaction is a versatile and widely used method for the synthesis of alkenes with high stereoselectivity. iitk.ac.inunigoa.ac.innumberanalytics.com It involves the reaction of a phosphorus ylide with a carbonyl compound and is instrumental in the total synthesis of many natural products, including macrolides and alkaloids. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are crucial for synthesizing aromatic bisabolane derivatives. acs.orgresearchgate.net For instance, the coupling of organozinc reagents with aryl halides or triflates, catalyzed by a palladium complex, allows for the efficient formation of the bond between the aromatic ring and the hexenyl side chain. acs.org

Catalysis:

Transition Metal Catalysis: Transition metals, particularly cobalt and manganese, play a significant role in the synthesis of terpenoids. frontiersin.orgfrontiersin.orgacs.org Cobalt-catalyzed reactions can include asymmetric hydrovinylation, hydration, and cycloadditions. frontiersin.org Manganese(I) catalysis has been used for C-H activation and subsequent intramolecular Diels-Alder reactions to form complex polycyclic systems. acs.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in terpene synthesis. europa.eu Organocatalytic cascade reactions can be used to construct diverse and complex molecular scaffolds.

Enzyme Catalysis: Enzymes, particularly lipases and terpene synthases, are highly efficient and selective catalysts. cnr.itnih.govnih.gov Lipases are often used for the kinetic resolution of racemic alcohols and for the esterification of terpene alcohols to form acetates. cnr.itnih.gov Terpene synthases catalyze complex cyclization reactions to form the diverse skeletons of terpenoids. nih.govnih.gov

Other Key Transformations:

Oxidation and Reduction: Selective oxidation of alcohols to aldehydes or ketones, and the reduction of carbonyls to alcohols, are fundamental steps. rsc.org

Esterification: The conversion of terpene alcohols to their corresponding acetates is typically achieved using acetic anhydride. google.com Efficient methods for this transformation, including the use of high-boiling amine catalysts and enzymatic processes, have been developed. google.comnih.gov

Precursor and Intermediate Utility in Complex Molecule Synthesis

The 1,5-dimethylhex-5-enyl substructure and its derivatives serve as valuable precursors and intermediates in the synthesis of more complex molecules, including polycyclic and bridged systems.

Elaboration of the 1,5-Dimethylhex-5-enyl Substructure

The functional groups present in the 1,5-dimethylhex-5-enyl moiety allow for a variety of chemical transformations, enabling its elaboration into more complex structures.

The double bond in the hexenyl chain is a key site for functionalization. It can undergo a variety of reactions, including:

Epoxidation: Vanadium-catalyzed epoxidation of the double bond can introduce an epoxide ring, which can then be opened by nucleophiles to introduce new functional groups and stereocenters. acs.org

Cyclization: The double bond can participate in cyclization reactions to form various ring systems. For example, intramolecular Diels-Alder reactions can be used to construct bicyclic and tricyclic scaffolds. acs.org Cationic cyclization of the bisabolyl cation, formed from farnesyl pyrophosphate, can lead to bisabolane and chamigrane skeletons. rsc.org

Hydration and Hydrovinylation: Cobalt-catalyzed asymmetric hydration and hydrovinylation can introduce hydroxyl groups and vinyl groups, respectively, with control over the stereochemistry. frontiersin.org

The hydroxyl group of the corresponding alcohol can be oxidized to a carbonyl group, which can then be used in further carbon-carbon bond-forming reactions. rsc.org For instance, an aldehyde can be subjected to a Wittig reaction to extend the carbon chain. skemman.is

The aromatic ring in bisabolane-type structures can also be functionalized through electrophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Formation of Polycyclic and Bridged Systems Incorporating the Unit

The 1,5-dimethylhex-5-enyl unit is a versatile building block for the construction of more complex polycyclic and bridged systems found in many natural products.

Intramolecular Cycloadditions: A key strategy involves intramolecular cycloaddition reactions. For instance, a manganese(I)-catalyzed C-H activation followed by an intramolecular Diels-Alder reaction of a precursor containing the 1,5-dimethylhex-5-enyl motif can lead to the formation of 6/6/5-fused tricyclic scaffolds. acs.org The Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition, can be used to construct cyclopentenone rings within a polycyclic framework. frontiersin.org

Radical Bicyclization: Cobalt-catalyzed metal-hydride hydrogen atom transfer (MHAT)-initiated radical bicyclization of polyenes containing the dimethylhexenyl unit has been shown to be effective in synthesizing polycyclic terpenoids. frontiersin.org

Cationic Cyclizations: The carbocation generated from the 1,5-dimethylhex-5-enyl moiety can undergo a cascade of cyclizations to form intricate polycyclic structures. Terpene synthases are particularly adept at catalyzing these complex transformations in nature. nih.govnih.gov Synthetic chemists have also developed methods to mimic these processes using Lewis acids or other cationic initiators. researchgate.net

[4+1] Cycloaddition: A nickel-catalyzed asymmetric intramolecular [4+1] cycloaddition of a vinylidene and a 1,3-diene has been developed to generate [4.3.0]-azabicyclic products, which can serve as intermediates in the synthesis of various terpene alkaloids. acs.orgchemrxiv.org

These examples highlight the utility of the 1,5-dimethylhex-5-enyl unit as a versatile platform for the synthesis of a diverse array of complex and biologically active natural products.

Natural Product Research Involving the 1,5 Dimethylhex 5 Enyl Moiety

Isolation and Structural Elucidation Methodologies of Natural Analogues

The discovery and characterization of natural products containing the 1,5-dimethylhex-5-enyl moiety rely on a combination of sophisticated separation and analytical techniques. The study of these secondary metabolites involves their isolation in pure form and the determination of their complex three-dimensional structures. d-nb.info

The initial step typically involves extraction from a natural source, such as plant material, followed by hydrodistillation to obtain essential oils, which are rich in volatile terpenoids. d-nb.info Modern analytical methods are then employed for the separation and identification of individual components within these complex mixtures. High-resolution gas chromatography (GC) is a fundamental tool for separating volatile compounds. d-nb.info Coupling GC with mass spectrometry (GC-MS) allows for the preliminary identification of constituents by comparing their mass spectra and retention indices with established libraries. d-nb.info

For novel compounds or those requiring unambiguous structural confirmation, isolation is necessary. Preparative gas chromatography is often used to isolate pure compounds from the essential oil fractions. d-nb.info Once a pure compound is obtained, its structure is elucidated using a suite of spectroscopic techniques. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in determining the carbon-hydrogen framework and the connectivity of atoms within the molecule. d-nb.info

Table 1: Key Methodologies in the Isolation and Structural Elucidation of Terpenoids

Methodology Purpose Information Yielded
Hydrodistillation Extraction of volatile compounds (essential oils) from plant matter. A complex mixture of volatile secondary metabolites.
Gas Chromatography (GC) Separation of individual volatile compounds from a mixture. Retention time for each component, indicating its relative polarity and boiling point.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern of compounds. Molecular weight, elemental formula (with high resolution MS), and structural clues from fragmentation.

| Nuclear Magnetic Resonance (NMR) | Unambiguous determination of the molecular structure. | Detailed information on the carbon-hydrogen framework, atom connectivity, and stereochemistry. |

These state-of-the-art separation and structural elucidation techniques are essential for identifying known analogues and discovering previously unknown natural products incorporating the 1,5-dimethylhex-5-enyl substructure. d-nb.info

Biosynthetic Pathways and Enzymatic Studies of Related Terpenoids

All terpenoids, including those with the 1,5-dimethylhex-5-enyl moiety, are biosynthesized from two fundamental five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.govneliti.com Organisms utilize two primary pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, which uses pyruvate and glyceraldehyde-3-phosphate in plastids. mdpi.comnih.govnih.gov

Once formed, IPP and DMAPP are condensed by enzymes called prenyltransferases to create linear prenyl diphosphate (B83284) precursors of varying lengths. nih.govnih.gov For example, geranyl diphosphate (GPP, C10) is the precursor to monoterpenes, and farnesyl diphosphate (FPP, C15) is the precursor to sesquiterpenes. neliti.comnih.gov

The vast structural diversity of terpenoids arises from the action of terpene synthases (TPS). nih.govnih.gov These enzymes catalyze complex cyclization and rearrangement reactions of the linear precursors. nih.govucdavis.edu The formation of the 1,5-dimethylhex-5-enyl moiety is of particular interest as it represents an "irregular" terpenoid structure, deviating from the typical head-to-tail condensation of isoprene (B109036) units. Its biosynthesis often involves non-canonical terpene synthases that facilitate unique C-C bond formations. nih.gov For instance, studies on the biosynthesis of the irregular monoterpene cyclolavandulol, which contains a related skeleton, have identified enzymes like cyclolavandulol diphosphate synthase (CLDS). This enzyme catalyzes both the C-C bond formation between two DMAPP molecules and the subsequent cyclization. nih.gov Such enzymes mediate complex carbocation-based cascades to generate the unique skeletons of irregular terpenoids. nih.gov

Table 2: Key Enzymes in Terpenoid Biosynthesis

Enzyme Class Role in Biosynthesis Precursor(s) Product(s)
Prenyltransferases (e.g., GPPS, FPPS) Catalyze the sequential condensation of C5 units. nih.gov IPP, DMAPP Linear prenyl diphosphates (GPP, FPP, etc.). nih.gov
Terpene Synthases (TPS) Convert linear precursors into diverse cyclic and acyclic terpene skeletons. nih.govkneopen.com GPP, FPP, GGPP Monoterpenes, sesquiterpenes, diterpenes, etc. nih.gov
Non-canonical Terpene Synthases Catalyze unusual cyclizations and rearrangements, leading to irregular skeletons. nih.gov DMAPP, GPP, etc. Irregular terpenoids.

| Cytochrome P450 Monooxygenases | Introduce functional groups (e.g., hydroxyl groups) to the terpene scaffold. nih.gov | Terpene hydrocarbons | Oxygenated terpenoids (alcohols, ketones, etc.). |

The study of these enzymes and pathways is crucial for understanding how the chemical diversity of natural products, including those with the 1,5-dimethylhex-5-enyl architecture, is generated in nature.

Occurrence in Terpenoid, Sesquiterpenoid, and Triterpenoid Architectures

The 1,5-dimethylhex-5-enyl moiety is a characteristic feature of certain classes of terpenoids, particularly irregular monoterpenoids (C10). These compounds are found in various plant species and can contribute significantly to their essential oil composition. While the core structure is a C8 moiety, it is typically part of a larger terpenoid framework.

Natural products incorporating this structural unit are predominantly found as monoterpenoids and sesquiterpenoids. researchgate.net For example, compounds related to lavandulol, an irregular monoterpene alcohol, feature this skeletal arrangement. Sesquiterpenoids (C15) containing this moiety have also been identified, arising from the incorporation of an additional C5 isoprene unit. An example includes Viscida-4,9,14-triene, a sesquiterpenoid isolated from the essential oil of a liverwort, which is described as 1-(1,5-Dimethylhex-4-enyl)-4,8-dimethylspiro[4.5]deca-1,7-diene. d-nb.info

The occurrence of this specific C8 fragment within larger triterpenoid (C30) architectures is not commonly reported. Triterpenoids are typically formed from the head-to-head dimerization of two C15 FPP molecules to form squalene, which is then cyclized. This biosynthetic logic makes the direct incorporation of the irregular 1,5-dimethylhex-5-enyl moiety less probable compared to its formation in smaller terpenoids derived from GPP or FPP.

Table 3: Examples of Natural Products Featuring the 1,5-Dimethylhex-5-enyl Moiety or Close Analogues

Compound Name/Derivative Classification Natural Source (Example)
Lavandulyl acetate (B1210297) Irregular Monoterpenoid Lavender (Lavandula angustifolia)
Viscida-4,9,14-triene Sesquiterpenoid Liverwort (Radula perrottetii) d-nb.info

| Fragranol | Irregular Monoterpenoid | Artemisia fragrans |

The presence of the 1,5-dimethylhex-5-enyl moiety in these varied structures highlights the chemical diversity that biosynthetic enzymes can generate from simple isoprenoid precursors.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,5-Dimethylhex-5-enyl acetate (B1210297) (also known as 6-methylhept-6-en-2-yl acetate). Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is indicative of its local electronic environment. For 1,5-Dimethylhex-5-enyl acetate, characteristic signals can be predicted. The protons of the terminal vinyl group (=CH₂) are expected to appear in the δ 4.5-5.0 ppm region as distinct signals. The proton on the carbon bearing the acetate group (CH-O) would likely resonate as a multiplet around δ 4.8-5.0 ppm. The singlet for the acetate methyl group (CH₃-COO) is typically found in the δ 1.9-2.1 ppm range. The methyl group on the double bond (C=C-CH₃) would appear as a singlet around δ 1.7 ppm, while the other aliphatic methyl group (CH-CH₃) would be a doublet near δ 1.2 ppm. The remaining methylene (B1212753) protons (-CH₂-) in the chain would produce complex multiplets in the upfield region (δ 1.4-2.1 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In research involving similar structures, such as derivatives synthesized for specific studies, these values are critical for confirming successful transformations. rsc.org For this compound, the carbonyl carbon of the ester group is the most deshielded, appearing around δ 170-171 ppm. The carbons of the C=C double bond would be found in the olefinic region, with the quaternary carbon (C=C(CH₃)) at approximately δ 145 ppm and the terminal CH₂ (=CH₂) at about δ 110-112 ppm. The carbon attached to the oxygen (CH-O) would resonate around δ 70-75 ppm. The remaining aliphatic carbons, including the methyl groups, would appear at higher field strengths (δ 20-40 ppm). rsc.org

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts based on data from structurally related compounds. rsc.org

Assignment¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
-OC(O )CH₃-~170.5
-OCOCH₃ ~2.0~21.5
C H-OAc~4.9~72.0
C H-CH₃--
CH-CH₃ ~1.2 (d)~20.0
-C (CH₃)=CH₂-~145.0
-C(CH₃ )=CH₂~1.7 (s)~22.5
-C(CH₃)=CH₂ ~4.7 (s)~112.0
-CH₂- (adjacent to CH-O)~1.5~35.0
-CH₂- (adjacent to C=C)~2.0~38.0
-CH₂- (central)~1.4~25.0

Note: The values are estimates based on analogous structures and may vary depending on the solvent and experimental conditions. 's' denotes a singlet and 'd' denotes a doublet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₈O₂), the nominal molecular weight is 170.25 g/mol . molport.comchemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 170.

A characteristic fragmentation pattern for acetate esters is the neutral loss of acetic acid (CH₃COOH), which has a mass of 60 Da. This would result in a prominent fragment ion at m/z 110, corresponding to the remaining C₁₀H₁₂⁺ carbocation. Other fragmentations would involve cleavage of the alkyl chain, providing further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For a molecule with the formula C₁₀H₁₈O₂, HRMS can distinguish it from other molecules with the same nominal mass but different elemental compositions. In studies involving synthetic derivatives, HRMS is crucial for confirming the identity of the products. For instance, in the synthesis of related compounds, HRMS data is presented as [M+Na]⁺ adducts, and the measured value is typically within 5 ppm of the calculated value, confirming the proposed formula. rsc.org

Ion/FragmentFormulaCalculated m/zDescription
[M]⁺[C₁₀H₁₈O₂]⁺170.1307Molecular Ion
[M - CH₃COOH]⁺[C₈H₁₄]⁺110.1096Loss of neutral acetic acid
[CH₃CO]⁺[C₂H₃O]⁺43.0184Acylium ion

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum provides clear evidence of its key structural features.

The most prominent absorption band is the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. This strong, sharp peak is a definitive indicator of the ester functionality. Another key band associated with the ester is the C-O-C stretch, which is usually found in the 1230-1250 cm⁻¹ range for acetates.

The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration around 1650 cm⁻¹. The =C-H bonds of the terminal vinyl group give rise to stretching absorptions just above 3000 cm⁻¹ (typically 3070-3090 cm⁻¹) and out-of-plane bending vibrations (wagging) that result in a sharp band near 910 cm⁻¹. The following table summarizes the key diagnostic IR absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ester C=OStretch~1740Strong
Ester C-O-CStretch~1240Strong
Alkene C=CStretch~1650Medium
Vinyl =C-HStretch~3080Medium
Vinyl =C-HOut-of-plane bend~910Strong
Alkyl C-HStretch2850-2960Medium-Strong

In synthetic chemistry, IR spectroscopy is often used to monitor the progress of a reaction. For example, in the synthesis of an ester via acetylation of the corresponding alcohol, the disappearance of the broad O-H stretching band of the alcohol (around 3300-3500 cm⁻¹) and the appearance of the strong C=O ester band (~1740 cm⁻¹) would confirm the conversion. mdpi.com

Chiral Chromatography for Enantiomeric Purity and Stereochemical Analysis

The carbon atom at position 2 of this compound (the carbon bearing the acetate group) is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-. Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Therefore, their separation requires a chiral environment.

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is the premier technique for separating and quantifying the enantiomers of chiral compounds. lcms.cz This is accomplished by using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact differently with the (R)- and (S)-enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used for this purpose. nih.govrsc.org

The separation allows for the determination of the enantiomeric excess (e.e.) or enantiomeric purity of a sample, which is crucial in fields like pheromone synthesis or asymmetric catalysis where often only one enantiomer is biologically active or desired. The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane (B92381) and an alcohol like isopropanol), flow rate, and temperature to achieve baseline resolution of the enantiomeric peaks. lcms.cznih.gov

Alternatively, enzymatic kinetic resolution is a powerful method for obtaining enantiomerically enriched samples. This approach often involves the enantioselective acetylation of a racemic alcohol or hydrolysis of a racemic acetate, catalyzed by an enzyme such as a lipase (B570770). mdpi.com For example, a lipase might selectively catalyze the acetylation of the (R)-alcohol, leaving the (S)-alcohol unreacted. The resulting mixture of the (R)-acetate and (S)-alcohol can then be easily separated by standard chromatography, yielding both enantiomers in high purity. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. These calculations can predict a variety of properties for 1,5-dimethylhex-5-enyl acetate (B1210297). Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map.

The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For an unsaturated ester like 1,5-dimethylhex-5-enyl acetate, the electron-rich double bond would be expected to significantly influence the energy and localization of the HOMO, making it a likely site for electrophilic attack. Conversely, the LUMO would be associated with the carbonyl group of the acetate moiety, indicating a potential site for nucleophilic attack.

The electrostatic potential map would visually represent the electron distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atoms of the carbonyl group would exhibit a negative electrostatic potential, while the hydrogen atoms and the area around the double bond might show varying degrees of positive potential. These calculations provide a theoretical foundation for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyPredicted Value/DescriptionSignificance
HOMO Energy-Relates to the ability to donate electrons.
LUMO Energy-Relates to the ability to accept electrons.
HOMO-LUMO Gap-Indicator of chemical reactivity and stability.
Dipole Moment-Measures the overall polarity of the molecule.
Electrostatic Potential-Maps electron-rich and electron-poor regions.

Note: The values in this table are illustrative as specific computational results for this compound are not available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of a molecule over time. For a flexible molecule like this compound, which contains several single bonds capable of rotation, a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them.

These simulations would model the interactions between the different parts of the molecule, such as the hydrophobic alkyl chain and the more polar acetate group. The results can reveal how the molecule might fold in different solvent environments, which is crucial for understanding its physical properties and how it interacts with other molecules, such as receptors or enzymes in a biological context. By simulating the molecule's movement, researchers can gain insights into its flexibility and the spatial arrangement of its functional groups, which are key determinants of its activity.

Structure-Reactivity Relationship Predictions and Modeling

Structure-Reactivity Relationship (SRR) models aim to predict the chemical reactivity of a compound based on its molecular structure. These models often use descriptors derived from quantum chemical calculations and other computational methods to correlate structure with specific types of reactivity. researchgate.net For instance, the presence of the double bond and the ester functional group in this compound are key structural alerts.

SRR models could be used to predict its susceptibility to various reactions, such as oxidation, hydrolysis of the ester, or addition reactions at the double bond. For example, the reactivity of the double bond towards ozonolysis, a common atmospheric degradation pathway, could be estimated using SRR models that consider the substitution pattern around the double bond. copernicus.org Similarly, the susceptibility of the ester group to hydrolysis could be modeled based on steric and electronic factors around the carbonyl carbon. These predictive models are valuable for assessing the potential chemical fate and environmental impact of a compound without the need for extensive laboratory testing.

Ecological Chemistry and Inter Species Interactions

Role as Semiochemicals: Pheromones and Kairomones in Insect Communication

Semiochemicals are chemical substances that convey information between organisms. In the case of 2,6-dimethyl-1,5-heptadien-3-ol acetate (B1210297), its primary and well-documented role is that of a sex pheromone for the Comstock mealybug.

Pheromonal Activity:

Virgin female Comstock mealybugs release 2,6-dimethyl-1,5-heptadien-3-ol acetate to attract winged adult males for mating. studiamsu.md This compound is the primary component of the female's sex pheromone blend and is highly attractive to conspecific males. fao.org Research has confirmed the structure of this pheromone, and synthetic versions have been developed for use in monitoring and managing Comstock mealybug populations in agricultural settings. fao.org The high specificity of this pheromone ensures that it primarily attracts P. comstocki males, minimizing cross-attraction with other species.

Field tests have demonstrated the effectiveness of synthetic 2,6-dimethyl-1,5-heptadien-3-ol acetate in trapping male mealybugs, making it a valuable tool for integrated pest management programs. fao.org The addition of minor amounts of the corresponding alcohol, 2,6-dimethyl-1,5-heptadien-3-ol, to the acetate has been observed to potentially enhance trap capture, although these findings were not statistically conclusive in initial studies.

Potential Kairomonal Activity:

A kairomone is a semiochemical emitted by one species that benefits a receiving species, often a predator or parasitoid, by helping it locate its prey or host. While the pheromonal function of 2,6-dimethyl-1,5-heptadien-3-ol acetate is well-established for the Comstock mealybug, its role as a kairomone is less certain and an area of ongoing research.

Several parasitoids are known to attack the Comstock mealybug, including species such as Pseudaphycus malinus and Allotropa convexifrons. studiamsu.md In other insect systems, it is common for parasitoids to eavesdrop on the sex pheromones of their hosts to more efficiently locate them. For instance, the sex pheromone of the obscure mealybug, Pseudococcus viburni, has been found to attract the female parasitoid Acerophagus maculipennis. researchgate.net This suggests that the sex pheromones of mealybugs can indeed function as kairomones.

However, direct scientific evidence specifically demonstrating that 2,6-dimethyl-1,5-heptadien-3-ol acetate acts as a kairomone for the natural enemies of Pseudococcus comstocki is not yet available in the current body of research. Further investigation is needed to determine if the parasitoids of the Comstock mealybug exploit its sex pheromone as a cue for host location.

Interactive Data Table: Semiochemical Roles of 2,6-Dimethyl-1,5-heptadien-3-ol acetate

RoleInteracting SpeciesEmitterReceiverBehavioral ResponseResearch Status
Pheromone Pseudococcus comstockiFemaleMaleAttraction, MatingConfirmed
Kairomone Parasitoids (e.g., Pseudaphycus malinus)P. comstocki FemaleParasitoidHost LocationNot Confirmed

Chemical Ecology of Biosynthetic Production in Organisms

The biosynthesis of 2,6-dimethyl-1,5-heptadien-3-ol acetate in the Comstock mealybug is a fascinating aspect of its chemical ecology. As an irregular monoterpenoid, its formation does not follow the typical head-to-tail linkage of isoprene (B109036) units seen in most terpenes.

It is widely believed that Pseudococcus comstocki synthesizes this pheromone de novo, meaning it is produced by the insect itself rather than being sequestered from its host plants. This is supported by the fact that the pheromone's unique structure has not been identified in the plants that the Comstock mealybug infests.

The precise biosynthetic pathway and the specific enzymes involved in the production of this irregular monoterpene in P. comstocki have not yet been fully elucidated. However, general principles of terpenoid biosynthesis in insects provide a framework for understanding its likely origin. The pathway would involve the assembly of isoprene units, likely derived from the mevalonate (B85504) pathway, followed by a series of enzymatic modifications to create the final acetate ester. The formation of the irregular carbon skeleton is a key step that distinguishes its biosynthesis from that of more common monoterpenes.

Research into the biosynthesis of similar irregular monoterpenes in other organisms, such as plants, has identified novel enzymes like cis-prenyl diphosphate (B83284) synthases that can produce the precursors for these unusual structures. nih.gov It is plausible that analogous enzymatic machinery exists within the Comstock mealybug. Further research, potentially utilizing transcriptomic and genomic approaches, is needed to identify the specific genes and enzymes responsible for the biosynthesis of 2,6-dimethyl-1,5-heptadien-3-ol acetate in this insect.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes for the Compound

The controlled, stereoselective synthesis of 1,5-dimethylhex-5-enyl acetate (B1210297), particularly the generation of specific enantiomers, is a significant area for future research. Current synthetic approaches often result in racemic mixtures, limiting the exploration of stereospecific biological activities. The development of novel asymmetric synthetic routes is crucial for accessing enantiopure forms of the compound, which is a prerequisite for detailed pharmacological and biological studies.

Future research should focus on leveraging modern catalytic asymmetric methods. Strategies such as palladium-catalyzed asymmetric allylic alkylation of prochiral nucleophiles with a suitable precursor to the 1,5-dimethylhex-5-enyl moiety could be a promising avenue. biorxiv.orgrsc.org The use of chiral ligands to control the stereochemical outcome of the reaction is a well-established and powerful tool in asymmetric synthesis. nih.govrsc.orgacs.org Reviews on the asymmetric synthesis of allylic compounds highlight various catalytic systems that could be adapted for this specific target. rsc.orgacs.org

Furthermore, enzymatic resolutions or the use of chiral building blocks derived from natural sources could offer alternative and efficient pathways. The development of such methods would not only provide access to the individual stereoisomers of 1,5-dimethylhex-5-enyl acetate but also contribute to the broader field of asymmetric synthesis of allylic esters. nih.govscispace.com A general overview of enantioselective synthesis of allylic compounds can provide a roadmap for developing specific strategies for the target molecule. core.ac.uk

Elucidation of Complex Biosynthetic Pathways in Natural Systems

While this compound is utilized in commercial applications, understanding its potential natural origins and biosynthetic pathways is a critical and underexplored area. The structural resemblance of this compound to irregular monoterpenes suggests that it may be synthesized in plants or other organisms through fascinating and complex biochemical reactions.

A key area of investigation would be to explore if this compound is a naturally occurring volatile organic compound (VOC) in plants. Many plant volatiles, including terpenoid acetates, play crucial roles in plant defense and communication. nih.govoup.com Future research could involve screening various plant species, particularly those known to produce other irregular monoterpenes, for the presence of this acetate.

The biosynthesis of the structurally related irregular monoterpene, lavandulyl acetate, provides a valuable model for future studies. biorxiv.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.orgbiologists.social The biosynthesis of lavandulol, the precursor to the acetate, involves the "head-to-middle" condensation of two dimethylallyl diphosphate (B83284) (DMAPP) units, a departure from the typical "head-to-tail" condensations in terpene biosynthesis. nih.govbiorxiv.orgresearchgate.netmdpi.com Research has identified novel enzymes like lavandulyl diphosphate synthase (LPPS) that catalyze this unusual cyclization. nih.govresearchgate.netmdpi.com Subsequent acetylation by an alcohol acyltransferase (AAT) would then yield the final acetate ester. biorxiv.orgbiorxiv.org

Future research should aim to identify homologous genes and enzymes in other plant species that might be responsible for the biosynthesis of this compound. This would involve a combination of genomic, transcriptomic, and metabolomic approaches to identify candidate genes and then functionally characterize the encoded enzymes. Elucidating this pathway would not only provide a sustainable source for the compound but also deepen our understanding of the metabolic diversity and evolution of terpenoid biosynthesis in nature. imperial.ac.uk

Advanced Mechanistic Investigations of Novel Transformations

The chemical reactivity of this compound, particularly its behavior in novel chemical transformations, warrants deeper mechanistic investigation. Understanding the underlying mechanisms of its reactions is fundamental to developing new synthetic applications and predicting its stability and transformations in various chemical and biological environments.

One promising area for mechanistic study is the photochemical behavior of this compound. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-documented transformation for allylic alcohols and acetates. researchgate.netnih.govuni-koeln.deacs.orguni-koeln.de Investigating the Paternò-Büchi reaction of this compound with various carbonyl partners could lead to the synthesis of novel oxetane (B1205548) structures. Mechanistic studies, including computational modeling and spectroscopic analysis of intermediates, would be crucial to understand the regio- and stereoselectivity of such reactions. researchgate.netnih.gov

Furthermore, the reactivity of the allylic acetate functional group offers avenues for mechanistic exploration. Studies on the photoreduction of other allylic acetates have suggested the involvement of radical anions generated through photoinduced electron transfer. oup.com Investigating similar electron-transfer reactions of this compound could reveal novel reduction pathways and intermediates. Additionally, transition-metal-catalyzed reactions, such as those involving palladium(0) complexes that proceed via oxidative addition of the allylic acetate, present another fertile ground for mechanistic studies. researchgate.net Understanding the kinetics and intermediates in these reactions could enable the development of new catalytic cycles for the functionalization of this compound. psu.edu

Exploration of its Role in Biologically Relevant Chemical Systems Beyond Clinical Applications

Beyond its established use in the fragrance industry, the potential biological roles of this compound in various ecosystems are largely unknown and represent a significant frontier for research. Many volatile acetates play critical roles in chemical communication between organisms, acting as pheromones, allomones, or kairomones.

A particularly compelling avenue for investigation is the potential role of this compound as an insect pheromone. The structurally related compound, zingiberenol, which contains a 1,5-dimethylhex-4-enyl moiety, has been identified as a sex pheromone in several species of stink bugs. scielo.brscielo.brembrapa.br It is plausible that this compound itself, or its corresponding alcohol, could function as a pheromone or a component of a pheromone blend in certain insect species. nih.govresearchgate.netbasf.com Future research should involve the collection and analysis of volatiles from various insect species, followed by electrophysiological and behavioral assays to test the activity of synthetic this compound. researchgate.netdntb.gov.ua

Moreover, the role of volatile terpenoids and their acetates in plant-insect interactions is a well-established field of chemical ecology. nih.govoup.commdpi.comtandfonline.com These compounds can act as attractants for pollinators, deterrents for herbivores, or signals that attract the natural enemies of herbivores. nih.govoup.com Investigating the emission of this compound from plants, especially in response to herbivory or pathogen attack, could reveal its involvement in plant defense mechanisms. Such studies would contribute to a deeper understanding of the complex chemical dialogues that shape ecological communities and could lead to the development of novel, environmentally friendly pest management strategies. tesisenred.net

Q & A

Q. Example Table: Synthesis Parameter Optimization

ParameterTested RangeOptimal ValueImpact on Yield
Temperature60–100°C80°C+25%
Catalyst (mol%)1–5% H₂SO₄3%+18%
Reaction Time2–8 hours6 hours+15%

Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Answer:
Structural elucidation requires 2D NMR (e.g., HSQC, HMBC) to distinguish between isomers and confirm double-bond geometry. X-ray crystallography provides absolute configuration, while computational methods (DFT) predict vibrational frequencies (IR) and NMR chemical shifts. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For stereochemical analysis, circular dichroism (CD) or NOESY experiments may be employed .

Basic: How should researchers design stability studies for this compound under varying environmental conditions?

Answer:
Stability protocols include:

  • Thermal Stability: Incubate at 40°C, 60°C, and 80°C for 30 days; monitor degradation via HPLC.
  • Photostability: Expose to UV light (320–400 nm) and quantify photoproducts.
  • pH Sensitivity: Test in buffered solutions (pH 3–9; acetate buffer for pH 3.6–5.6) .
  • Humidity: Store at 75% relative humidity; assess hydrolysis via TLC.

Key Metrics: Degradation thresholds (e.g., <5% change over 6 months) and Arrhenius modeling for shelf-life prediction.

Advanced: How can contradictory data regarding the compound’s reactivity in solvents be systematically analyzed?

Answer:
Resolve contradictions by:

Solvent Polarity Studies: Measure reaction rates in solvents with varying Hansen parameters (e.g., hexane vs. DMSO).

Kinetic Analysis: Use pseudo-first-order kinetics to isolate solvent effects.

Statistical Tools: Apply ANOVA to compare datasets and identify outliers.

Computational Solvation Models: COSMO-RS simulations predict solvation energies and transition states.
Documentation must align with IUPAC guidelines for reproducibility .

Basic: What chromatographic methods are effective for quantifying this compound in mixtures?

Answer:

MethodConditionsDetection LimitAdvantages
GC-MSDB-5 column, 50–250°C gradient0.1 ppmHigh sensitivity
HPLC-UVC18 column, 70:30 MeOH:H₂O1 ppmBroad compatibility
UPLC-PDAHSS T3 column, 1.7 µm particles0.05 ppmFast resolution

Validate methods using spike-recovery tests (90–110% recovery) and calibration curves (R² > 0.995) .

Advanced: What computational approaches predict the environmental fate of this compound?

Answer:

  • QSAR Models: Predict biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR).
  • Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous environments.
  • Henry’s Law Constants: Use NIST thermochemical data to estimate volatilization .
  • Tropospheric Lifetime: Calculate OH radical reaction rates via EPI Suite.
    Cross-reference with experimental half-life data from OECD 301 tests for validation.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite).
  • Toxicity Screening: Refer to ACGIH guidelines for exposure limits (e.g., TLV-TWA) .

Advanced: How can researchers investigate the compound’s role in chiral synthesis?

Answer:

  • Chiral Chromatography: Use Chiralpak columns to separate enantiomers.
  • Asymmetric Catalysis: Test with chiral ligands (e.g., BINAP) in hydrogenation.
  • Kinetic Resolution: Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.
  • Mechanistic Studies: Employ DFT calculations to model transition states .

Basic: What statistical methods validate experimental reproducibility?

Answer:

  • Standard Deviation (SD): Calculate for triplicate measurements.
  • Student’s t-test: Compare means between experimental groups (p < 0.05).
  • Control Charts: Track batch-to-batch variability.
  • Grubbs’ Test: Identify outliers in datasets .

Advanced: How to resolve discrepancies in thermodynamic data (e.g., ΔH, ΔG) for this compound?

Answer:

Calorimetry: Use DSC for direct ΔH measurements.

Vapor Pressure Data: Apply Clausius-Clapeyron equation for ΔG calculations.

Benchmarking: Cross-check with NIST ThermoML entries .

Error Analysis: Quantify instrument precision (±0.5 kJ/mol).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.